molecular formula C11H10Cl2N2 B14147879 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-77-8

6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B14147879
CAS No.: 922510-77-8
M. Wt: 241.11 g/mol
InChI Key: SCXCCDOPSNWHMZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Another approach involves the regioselective construction of the indole moiety through aryne cycloaddition from tribromoindole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Scientific Research Applications

6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in DNA synthesis, thereby inhibiting the proliferation of cancer cells. The compound’s ability to interact with multiple receptors and pathways contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the tetrahydro moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

922510-77-8

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10Cl2N2/c12-8-2-1-6-7-5-14-4-3-9(7)15-11(6)10(8)13/h1-2,14-15H,3-5H2

InChI Key

SCXCCDOPSNWHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC(=C3Cl)Cl

Origin of Product

United States

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